molecular formula C12H14Cl2N2O2 B2592429 [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid CAS No. 1267378-51-7

[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid

Cat. No. B2592429
M. Wt: 289.16
InChI Key: FDLJTCKBTBBOAM-UHFFFAOYSA-N
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Description

“[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that piperazine derivatives are a significant class of compounds in medicinal chemistry, with various biological activities2.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. However, the specific molecular structure analysis for “[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid” is not available in the retrieved sources.



Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied. For instance, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions has been reported4. However, the specific chemical reactions involving “[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid” are not available in the retrieved sources.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, empirical formula, and other related characteristics. However, the specific physical and chemical properties for “[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid” are not available in the retrieved sources.


Scientific Research Applications

Antihistamine Research

Cetirizine, a piperazine antihistamine derived from [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid, is a selective H1 histamine receptor antagonist. It has demonstrated effectiveness in treating urticaria and allergic rhinitis (Arlette, 1991).

Analytical Chemistry and Pharmacokinetics

In analytical chemistry, sensitive assays for determining novel dopamine D4 receptor antagonists in human plasma and urine, such as L-745,870, have been developed. These methods are essential for understanding the pharmacokinetics of such compounds in human subjects (Chavez-Eng, Constanzer, & Matuszewski, 1997).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds includes creating new 2-(2-(4-((3,4-Dihydro-4-oxo-3-aryl quinazolin-2-yl)methyl)piperazin-1-yl)acetoxy)-2-phenyl acetic acid esters. These studies contribute to the advancement of chemical synthesis methodologies (Acharyulu, Dubey, Reddy, & Suresh, 2009).

Antimicrobial Research

Several novel compounds containing the piperazine nucleus, such as 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles, have been synthesized and screened for antibacterial activity. Some of these compounds demonstrated moderate activity against bacteria like Bacillus Subtilis and Escherichia Coli (Deshmukh, Karale, Akolkar, & Randhavane, 2017).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. However, the specific safety and hazards information for “[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid” is not available in the retrieved sources.


Future Directions

The future directions of research on a compound refer to potential areas of study or applications. However, the specific future directions for “[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid” are not available in the retrieved sources.


Please note that this analysis is based on the information available in the retrieved sources and may not be comprehensive. Further research may provide more detailed information about this compound.


properties

IUPAC Name

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O2/c13-10-2-1-9(7-11(10)14)16-5-3-15(4-6-16)8-12(17)18/h1-2,7H,3-6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLJTCKBTBBOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid

Citations

For This Compound
1
Citations
J Fan, Y Wang, X Hu, Y Liu, CM Che - Organic Chemistry Frontiers, 2023 - pubs.rsc.org
Transition metal-catalysed direct C–N bond formation via nitrenoid (metal–imido/nitrene complexes) insertion, such as C–H bond amination, is a powerful strategy for preparing nitrogen-…
Number of citations: 4 pubs.rsc.org

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